
2-Bromo-4-(2-bromoethyl)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(2-bromoethyl)octane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of bromine atoms attached to an octane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-bromoethyl)octane typically involves the bromination of octane derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to generate bromine radicals .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes where octane derivatives are treated with bromine or bromine-containing compounds under controlled conditions. The reaction parameters, such as temperature, solvent, and concentration, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-(2-bromoethyl)octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atoms can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions (E2): The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are used to induce elimination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(2-bromoethyl)octane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of alkyl halides on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(2-bromoethyl)octane involves its reactivity as an alkyl halide. The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by nucleophiles. The compound can also undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromooctane: Similar in structure but lacks the additional bromoethyl group.
4-Bromo-2-(2-bromoethyl)hexane: A shorter chain analog with similar reactivity.
2,4-Dibromooctane: Contains two bromine atoms but in different positions.
Eigenschaften
CAS-Nummer |
79023-48-6 |
|---|---|
Molekularformel |
C10H20Br2 |
Molekulargewicht |
300.07 g/mol |
IUPAC-Name |
2-bromo-4-(2-bromoethyl)octane |
InChI |
InChI=1S/C10H20Br2/c1-3-4-5-10(6-7-11)8-9(2)12/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
FPJZMNOZWDTAST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCBr)CC(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




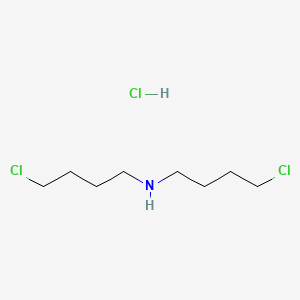
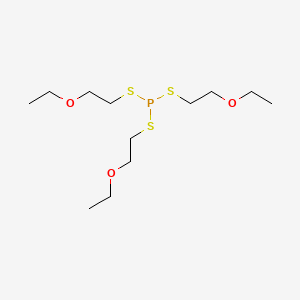
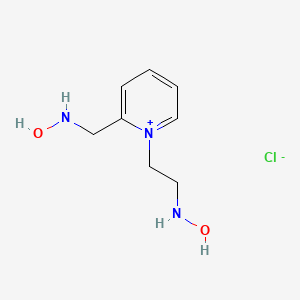
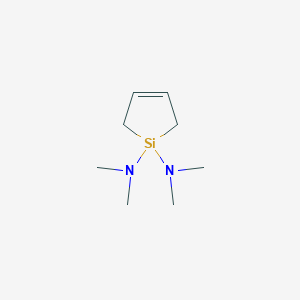
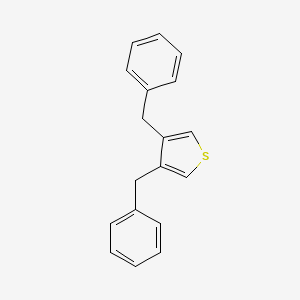
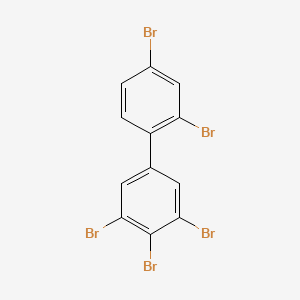
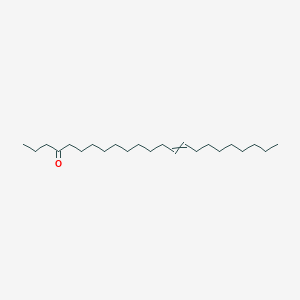


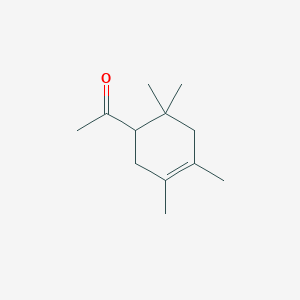
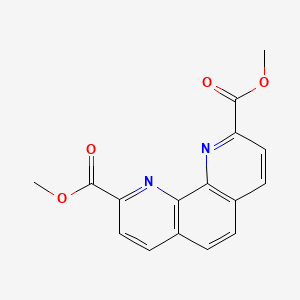
![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)
